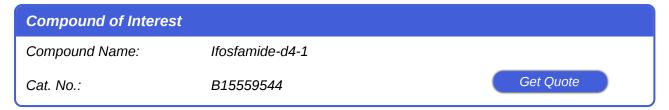


Deconstructing the Certificate of Analysis for Ifosfamide-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive framework for interpreting the Certificate of Analysis (CoA) for Ifosfamide-d4. As a deuterated analog of the alkylating agent Ifosfamide, Ifosfamide-d4 serves as a critical internal standard in quantitative analytical studies, particularly in liquid chromatography-mass spectrometry (LC-MS) for pharmacokinetic and metabolic profiling.[1][2][3] Understanding the data presented in its CoA is paramount for ensuring the accuracy and reliability of experimental results.

Overview of Ifosfamide-d4

Ifosfamide is a chemotherapeutic agent used in the treatment of various cancers.[4][5][6][7] Its deuterated form, Ifosfamide-d4, where four hydrogen atoms are replaced by deuterium, offers a molecule with a greater mass without significantly altering its chemical properties.[3] This key feature allows it to be distinguished from the non-labeled parent drug in mass spectrometry, making it an ideal internal standard for correcting variations during sample analysis.[2][3]

Quantitative Data Summary

A typical Certificate of Analysis for Ifosfamide-d4 will present several key quantitative parameters. The following tables summarize the expected data, providing a clear structure for comparison and interpretation.

Table 1: Physicochemical Properties



Property	Typical Value Significance		
Chemical Formula	C7H11D4Cl2N2O2P[1]	Defines the elemental composition of the molecule.	
Molecular Weight	The increased mass due deuterium is critical for M based quantification.		
Appearance	White to Off-White Solid[1]	A visual check for the expected physical state of the material.	
Solubility	Soluble in DMSO and Water	Crucial for the preparation of stock and working solutions.[8]	
Storage Conditions	-20°C, protected from light[8]	Essential for maintaining the stability and integrity of the compound.	

Table 2: Analytical Data



Parameter	Typical Specification	Method	Significance
Chemical Purity (by HPLC)	≥98%	HPLC-UV/DAD	Confirms the percentage of the desired compound, free from non-isotopic impurities.
Isotopic Purity (by MS)	≥99% atom % D	LC-MS	Determines the percentage of molecules that are correctly labeled with deuterium.
Deuterium Incorporation	≥99%	Mass Spectrometry	Quantifies the extent of deuterium labeling at the specified positions.
Identity Confirmation	Consistent with structure	¹ H-NMR, ¹³ C-NMR, MS	Confirms the chemical structure and the position of the deuterium labels.
Residual Solvents	Conforms to USP <467>	GC-HS	Ensures that the amount of residual solvents from the synthesis process is below acceptable limits.
Assay (by qNMR or Mass Spec)	95.0% - 105.0%	qNMR or LC-MS/MS	Provides an accurate measure of the concentration of the analyte in the provided standard.

Experimental Protocols



The data presented in a CoA is generated through a series of rigorous analytical experiments. The following sections detail the typical methodologies employed.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is used to separate Ifosfamide-d4 from any potential impurities.

- Instrumentation: A standard HPLC system equipped with a UV or Diode Array Detector (DAD).
- Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 μm) is commonly used.[9]
- Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is a typical mobile phase.
- Flow Rate: A flow rate in the range of 0.3 0.5 mL/min is generally applied.
- Injection Volume: 5 10 μL of the sample solution is injected.[9]
- Detection: UV detection at a wavelength determined by the UV absorbance maximum of lfosfamide.
- Data Analysis: The peak area of Ifosfamide-d4 is compared to the total peak area of all components in the chromatogram to calculate the chemical purity.

Mass Spectrometry (MS) for Isotopic Purity and Identity

Mass spectrometry is a cornerstone technique for the analysis of isotopically labeled compounds.

- Instrumentation: A triple quadrupole mass spectrometer is frequently used for this purpose. [9]
- Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode is typically employed. [9][10]



- Analysis Mode: For identity and isotopic purity, full scan mode is used to observe the mass-to-charge ratio (m/z) of the molecular ion ([M+H]+). For quantification, Multiple Reaction Monitoring (MRM) is utilized, where specific precursor-to-product ion transitions are monitored.[11][12]
- Data Analysis: The relative intensities of the mass peaks corresponding to the deuterated and non-deuterated forms are used to calculate the isotopic purity. The fragmentation pattern in MS/MS mode helps to confirm the structure. The major fragmentation pathways for protonated Ifosfamide involve the elimination of ethylene and cleavage of the P-N bond.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

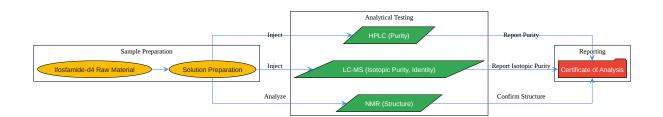
NMR spectroscopy provides detailed information about the chemical structure and confirms the position of the deuterium labels.

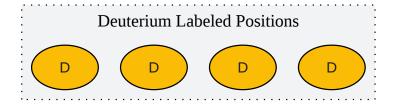
- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: A deuterated solvent in which the sample is soluble, such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
- Experiments:
 - ¹H-NMR: The absence or significant reduction of signals at specific chemical shifts compared to the non-deuterated Ifosfamide standard confirms the location of deuterium incorporation.
 - 13C-NMR: Provides information on the carbon skeleton of the molecule.
 - 31P-NMR: Can be used to analyze phosphorus-containing metabolites.[13][14]
- Data Analysis: The chemical shifts, coupling constants, and signal integrations are compared with the known spectrum of Ifosfamide to confirm the structural integrity.

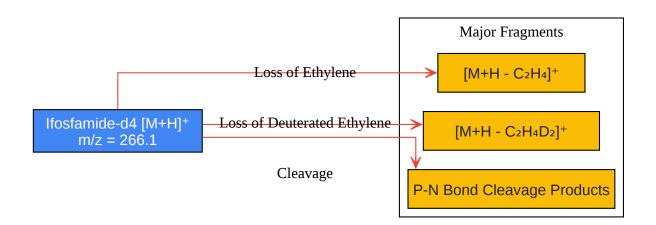
Visualizations

The following diagrams illustrate key aspects of the analysis and structure of Ifosfamide-d4.











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